molecular formula C8H13NS B1509557 (2-Isothiocyanatoethyl)cyclopentane CAS No. 24321-79-7

(2-Isothiocyanatoethyl)cyclopentane

Cat. No. B1509557
CAS RN: 24321-79-7
M. Wt: 155.26 g/mol
InChI Key: YHIOIHCWPRVEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Isothiocyanatoethyl)cyclopentane is a unique chemical compound with the empirical formula C8H13NS . It is a solid substance and its molecular weight is 155.26 .


Molecular Structure Analysis

The molecular structure of (2-Isothiocyanatoethyl)cyclopentane can be represented by the SMILES string S=C=NCCC1CCCC1 . The InChI key for this compound is YHIOIHCWPRVEPE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

(2-Isothiocyanatoethyl)cyclopentane is a solid substance . Its molecular weight is 155.26 .

Safety and Hazards

This compound is classified as a non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .

Future Directions

While specific future directions for (2-Isothiocyanatoethyl)cyclopentane are not available, there is a general interest in the development of new building blocks for medicinal chemistry . For instance, 2,5-disubstituted bicyclo[2.1.1]hexanes have been identified as rigidified cis-, or trans-1,3-disubstituted cyclopentanes, common motifs in drugs . This suggests that there could be potential for further exploration of (2-Isothiocyanatoethyl)cyclopentane in similar contexts.

properties

IUPAC Name

2-isothiocyanatoethylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c10-7-9-6-5-8-3-1-2-4-8/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIOIHCWPRVEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650875
Record name (2-Isothiocyanatoethyl)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Isothiocyanatoethyl)cyclopentane

CAS RN

24321-79-7
Record name (2-Isothiocyanatoethyl)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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